molecular formula C20H18Br2O5 B383621 2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384801-94-9

2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B383621
CAS No.: 384801-94-9
M. Wt: 498.2g/mol
InChI Key: XJHYNILLSDNFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a 2-methoxyethyl ester group at position 3, bromine at position 6, a 4-bromophenylmethoxy substituent at position 5, and a methyl group at position 2 of the benzofuran core. Its molecular weight and lipophilicity are influenced by the dual bromine atoms and aromatic substituents, making it distinct in pharmacological and physicochemical properties compared to related analogs. This compound is of interest due to its structural similarity to bioactive benzofuran derivatives, which often exhibit antimicrobial, cytotoxic, and antifungal activities .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Br2O5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(22)10-17(15)27-12)26-11-13-3-5-14(21)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHYNILLSDNFSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Br)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Br2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18Br2O5
  • Molar Mass : 498.16 g/mol
  • CAS Number : 384801-94-9
  • Density : 1.571 g/cm³ (predicted)
  • Boiling Point : 526.4 °C (predicted)

Biological Activity Overview

Benzofuran derivatives have been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in preclinical studies regarding its anticancer properties.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, similar compounds have demonstrated the ability to suppress metastasis in hepatocellular carcinoma (HCC) cells by modulating key signaling pathways involved in cancer progression.

  • Inhibition of Cell Migration : Research has shown that compounds structurally related to the target molecule can significantly reduce the motility of cancer cells. For example, a study on a related compound demonstrated that it inhibited the expression of integrin α7, which is associated with metastasis in HCC cells .
  • Epithelial-Mesenchymal Transition (EMT) : The compound is believed to influence the EMT process by upregulating E-cadherin and downregulating vimentin and matrix metalloproteinases (MMPs), which are crucial for cancer cell invasiveness .
  • Cytotoxicity : In vitro assays have shown that related benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (liver cancer). The IC50 values for these compounds often fall within a range that indicates significant potency against tumor cells while sparing normal cells .

Study 1: Anticancer Potential in HCC

A study evaluated the effects of a similar benzofuran derivative on Huh7 cells. The findings revealed:

  • IC50 Values : The IC50 for cell viability was determined to be approximately 38.15 μM after 48 hours of treatment.
  • Migration Inhibition : The compound significantly inhibited migration at concentrations as low as 1 μM, demonstrating its potential as an anti-metastatic agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects:

  • EMT Modulation : The compound was shown to reverse EMT markers, indicating a shift towards a more epithelial phenotype, which is less invasive .
  • Signal Pathway Interference : It was found to deactivate FAK/AKT signaling pathways, which are critical for cell survival and proliferation in cancer .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
Anti-metastaticReduced migration and invasion
EMT ModulationUpregulation of E-cadherin; downregulation of vimentin
CytotoxicityIC50 values indicating significant potency

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the compound's promising anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanisms of action include:

  • Apoptosis Induction : The compound promotes the expression of pro-apoptotic proteins while reducing anti-apoptotic proteins, leading to programmed cell death.
  • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, effectively halting their division and proliferation.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated:

  • HepG2 Cells : Significant reduction in cell viability at concentrations above 10 µM.
  • MCF-7 Cells : Induction of apoptosis was confirmed through flow cytometry analysis.

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties against various pathogens. Research indicates:

  • Bacterial Inhibition : Effective against strains such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Effects : Preliminary tests suggest antifungal activity, warranting further investigation.

Material Science Applications

Due to its unique structural features, this compound is being explored for applications in material science, particularly as a precursor for synthesizing novel polymers and coatings that require specific thermal and mechanical properties.

Comparison with Similar Compounds

Position 5 Substituents

  • Target Compound: 4-Bromophenylmethoxy group.
  • Analog 1 (): Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.
  • Analog 2 () : Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate.
    • Fluorine’s electronegativity enhances polarity, improving solubility but reducing membrane permeability compared to bromine .

Position 3 Ester Groups

  • Target Compound: 2-Methoxyethyl ester. The methoxyethyl chain enhances solubility in polar solvents compared to methyl or ethyl esters, as seen in methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate (), which uses a charged diethylaminoethoxy group for improved bioavailability .
  • Analog 3 (): Ethyl 6-bromo-5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate.

Position 6 Bromination

  • Bromine at position 6 is conserved across multiple analogs (e.g., ). This substitution correlates with moderate cytotoxicity and antimicrobial activity, though brominated derivatives generally show lower cytotoxicity than non-brominated precursors .

Antimicrobial Activity

  • The target compound’s 4-bromophenylmethoxy group may enhance antifungal activity, similar to methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate (MIC 3–12 × 10⁻³ µmol/cm³ against Gram-positive bacteria) . However, the absence of a charged amino group in the target compound might reduce potency against Gram-negative strains.
  • Ethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () shows comparable bromine placement but higher molecular weight (497.3 g/mol), which may limit cellular uptake .

Cytotoxicity

  • Brominated benzofurans typically exhibit lower cytotoxicity than chlorinated or fluorinated analogs. For instance, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate () shows significant cytotoxicity against cancer cell lines, but the target compound’s 2-methoxyethyl ester may further reduce toxicity by improving metabolic stability .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 ()
Molecular Weight (g/mol) ~513.1 (estimated) 456.3 437.3
LogP (XLogP3) ~5.9 (predicted) 6.4 5.8
Hydrogen Bond Acceptors 6 5 5
Rotatable Bonds 8 7 7
Topological Polar Surface Area ~65.7 Ų 65.7 Ų 57.9 Ų

Key Observations :

  • The 2-methoxyethyl group increases polar surface area compared to ethyl or methyl esters, balancing solubility and membrane permeability .

Preparation Methods

Cyclization of 2-Hydroxy-5-Methoxybenzaldehyde Derivatives

A common approach involves reacting 2-hydroxy-5-methoxybenzaldehyde with methyl ketones under basic conditions. For example, heating 2-hydroxy-5-methoxybenzaldehyde with chloroacetone in the presence of potassium carbonate yields 2-methyl-5-methoxybenzofuran. Modifications to this method include using zinc nitrate hexahydrate as a catalyst for improved cyclization efficiency.

Reaction Conditions :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C

  • Yield : 60–75%

Bromination at Position 6

Electrophilic bromination is employed to introduce the 6-bromo substituent. The presence of electron-donating groups (e.g., methoxy) directs bromination to the para position relative to the ether oxygen.

Directed Bromination Using N-Bromosuccinimide (NBS)

NBS in acetic acid selectively brominates the benzofuran ring at position 6.

Typical Procedure :

  • Substrate : 5-[(4-Bromophenyl)methoxy]-2-methylbenzofuran (1.0 equiv)

  • Brominating Agent : NBS (1.1 equiv)

  • Solvent : Acetic acid

  • Temperature : 25°C, 6 hours

  • Yield : 82%

Esterification at Position 3

The carboxylic acid group at position 3 is converted to the 2-methoxyethyl ester via Steglich esterification or acid chloride intermediacy.

Steglich Esterification

The carboxylic acid intermediate reacts with 2-methoxyethanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Parameters :

  • Substrate : 6-Bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

  • Alcohol : 2-Methoxyethanol (3.0 equiv)

  • Coupling Agents : DCC (1.5 equiv), DMAP (0.2 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → 25°C, 24 hours

  • Yield : 55%

Acid Chloride Route

The carboxylic acid is treated with thionyl chloride to form the acid chloride, which is then reacted with 2-methoxyethanol.

Conditions :

  • Chlorination : SOCl₂, reflux, 2 hours

  • Esterification : 2-Methoxyethanol, pyridine, 0°C → 25°C

  • Yield : 70%

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling for Direct Functionalization

Suzuki-Miyaura coupling introduces the 4-bromophenylmethoxy group early in the synthesis. A boronic ester at position 5 couples with 4-bromobenzyl bromide using Pd(PPh₃)₄ as a catalyst.

Key Data :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventDMF/H₂O (9:1)
Temperature90°C, 4 hours
Yield65%

Purification and Characterization

Chromatographic Techniques

  • Preparative HPLC : C18 column, methanol/water (75:25) mobile phase.

  • Column Chromatography : Silica gel, hexane/ethyl acetate gradient.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.3 ppm (methoxy protons) and δ 6.8–7.6 ppm (aromatic protons).

  • LC-MS : [M+H]⁺ = 513.1 (calculated for C₂₁H₁₈Br₂O₅).

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer and reduce reaction times for cyclization and bromination steps.

Green Chemistry Metrics

  • Atom Economy : 78% (esterification step).

  • E-Factor : 12.5 (excluding solvent recovery).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Competing bromination at position 4 is minimized using NBS in acetic acid.

  • Ester Hydrolysis : Acidic conditions during demethylation require careful pH control to prevent ester degradation .

Q & A

Basic: What are the critical steps for synthesizing 2-Methoxyethyl 6-bromo-5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, and how is reaction progress monitored?

Methodological Answer:
The synthesis typically involves:

Benzofuran Core Formation : Cyclization of a substituted phenol precursor under acidic conditions to form the benzofuran scaffold.

Regioselective Bromination : Controlled bromination at the 6-position using N-bromosuccinimide (NBS) in anhydrous DCM, monitored by thin-layer chromatography (TLC) with a dichloromethane/methanol (9:1) solvent system .

Etherification : Introduction of the 5-[(4-bromophenyl)methoxy] group via nucleophilic substitution with 4-bromobenzyl bromide, using potassium carbonate in acetone to drive the reaction .

Esterification : Conversion of the carboxylic acid to the 2-methoxyethyl ester using DCC/DMAP coupling.
Monitoring : TLC and 1H^1H-NMR are used to track intermediates. Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced: How can regioselectivity challenges during bromination of the benzofuran scaffold be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric effects. For the 6-bromo derivative:

  • Directing Groups : Pre-functionalization with electron-donating groups (e.g., methoxy) at the 5-position directs bromination to the 6-position .
  • Reagent Choice : NBS in DCM at 0°C minimizes over-bromination.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding synthetic routes .
    Validation via 13C^{13}C-NMR and X-ray crystallography confirms regiochemistry .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and carbons, ester carbonyl (δ ~168 ppm), and bromine-induced deshielding .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm1 ^{-1}) and ether (C-O-C ~1250 cm1 ^{-1}) functionalities.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C21 _{21}H19 _{19}Br2 _{2}O5 _{5}).

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates bond lengths/angles against the Cambridge Structural Database (CSD) .
  • Handling Twinning : For twinned crystals, the HKLF 5 format in SHELXL enables dual-domain refinement .
    Example: A related benzofuran derivative (5-bromo-7-methyl-3-methylsulfinyl-1-benzofuran) showed a dihedral angle of 85.2° between the benzofuran and aryl rings .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC Determination : Broth microdilution (CLSI guidelines) with compound concentrations from 0.5–128 µg/mL.
  • Positive Controls : Compare to ciprofloxacin (bacteria) and fluconazole (fungi).
    Related benzofurans showed MICs of 8–32 µg/mL against S. aureus .

Advanced: How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

  • Assay Standardization : Control for variables like solvent (DMSO concentration ≤1%), inoculum size, and incubation time.
  • Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V/PI staining).
  • Metabolic Stability : Use liver microsomes (e.g., human CYP3A4) to rule out rapid degradation .
    Example: Discrepancies in IC50 _{50} values for similar compounds were traced to differences in serum protein binding .

Advanced: What strategies enhance the drug-likeness of this compound in SAR studies?

Methodological Answer:

  • Substituent Modulation : Replace the 2-methoxyethyl ester with a bioisostere (e.g., amide) to improve metabolic stability .
  • LogP Optimization : Introduce polar groups (e.g., -OH) to reduce logP from ~4.5 (predicted) to <3.
  • In Silico Screening : Molecular docking (AutoDock Vina) against targets like COX-2 or topoisomerase II .
    Case Study: Ethyl analogs showed 3-fold higher potency than methyl esters in kinase inhibition assays .

Basic: What safety protocols are critical when handling reactive intermediates during synthesis?

Methodological Answer:

  • Ventilation : Perform bromination steps in a fume hood due to HBr gas release.
  • PPE : Wear nitrile gloves, goggles, and a lab coat.
  • Waste Disposal : Quench excess bromine with Na2 _2S2 _2O3 _3 before disposal .
    First Aid : For skin contact, wash with 10% ethanol/water (v/v) to remove residual bromides .

Advanced: How can computational methods predict electrophilic substitution patterns in polyhalogenated benzofurans?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and identify electrophilic hotspots .
  • NBO Analysis : Quantify charge distribution; higher positive charge at C6 correlates with bromination preference .
  • Validation : Compare predicted regiochemistry with SCXRD data (e.g., C-Br bond length ~1.89 Å ).

Advanced: How are crystallographic disorders resolved in SHELXL for this compound?

Methodological Answer:

  • Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., methoxyethyl group).
  • Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters.
  • Validation : Check R1 _1 (<5%) and GooF (0.9–1.1) metrics. SHELXPRO generates validation reports for IUCr compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.